3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with various substituents such as an ethyl group, a methylphenyl group, and a methylsulfanyl group
Properties
IUPAC Name |
3-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-18-15(19)14-13(7-8-20-14)17-16(18)21-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXWGCSLCANBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate cyclization and formation of the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the thienopyrimidine core.
Scientific Research Applications
3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Material Science: Its heterocyclic structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but with different ring fusion patterns.
Uniqueness
3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-ethyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.38 g/mol. The structure features an ethyl group and a methylphenylsulfanyl moiety, contributing to its unique biological profile.
Anticancer Potential
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit the activity of various kinases involved in tumor growth and proliferation. Specifically, the compound under discussion has demonstrated:
- Inhibition of EPH receptors : EPH receptors are implicated in several cancers; compounds targeting these receptors can impede tumor progression .
- Selective cytotoxicity : Studies have shown that this compound selectively induces apoptosis in cancer cell lines while sparing normal cells .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:
- Bacterial Inhibition : In vitro studies indicate that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : It has also demonstrated antifungal properties against Candida species, making it a candidate for further development as an antimicrobial agent.
The proposed mechanism of action for this compound involves:
- Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinases which are crucial for cell signaling pathways related to growth and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Basic: What are the critical parameters for optimizing the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives?
Answer:
- Stepwise Functionalization : Begin with cyclization of thioketones and amines to form the thienopyrimidine core, followed by sulfanyl group introduction via nucleophilic substitution (e.g., using 3-methylbenzyl mercaptan) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and stabilize intermediates. Avoid protic solvents to prevent hydrolysis of sensitive groups .
- Temperature Control : Reflux conditions (~100–120°C) are optimal for cyclization, while room temperature is preferred for sulfanyl group coupling to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates; recrystallization in ethanol improves final product purity .
Basic: Which characterization techniques are most reliable for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), thienopyrimidine protons (δ ~6.8–7.5 ppm), and sulfanyl-linked benzyl group (δ ~4.5 ppm for SCH2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For C19H21N2OS2, expected m/z ≈ 369.1045 .
- FT-IR : Identify key stretches: C=O (~1680 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
Basic: How can initial reactivity assessments guide derivatization strategies?
Answer:
- Oxidation/Reduction : Test LiAlH4 for ketone reduction (e.g., converting C=O to CH2) or KMnO4 for sulfanyl group oxidation to sulfone. Monitor via TLC .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-methylphenyl position to assess electronic effects on ring reactivity .
- Protection/Deprotection : Use Boc groups for amine protection during functionalization, followed by TFA cleavage .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Answer:
- Variable Temperature NMR : Perform at 25°C and −40°C to detect dynamic processes (e.g., rotational barriers in the sulfanyl group) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., thieno[3,2-d] vs. [2,3-d] orientation) and confirm dihedral angles between fused rings .
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE between ethyl and benzyl groups) to validate spatial arrangement .
Advanced: How to design structure-activity relationship (SAR) studies using computational modeling?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Prioritize binding poses with sulfanyl groups in hydrophobic pockets .
- DFT Calculations : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization (e.g., C2 vs. C5 positions) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes and identify critical hydrogen bonds .
Advanced: What strategies improve regioselectivity in synthesizing derivatives with modified substituents?
Answer:
- Directed Ortho Metalation : Use TMPMgCl·LiCl to functionalize the 3-methylphenyl ring at specific positions without disrupting the core .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) for aryl boronic acid coupling at the C7 position of the thienopyrimidine .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for challenging substitutions (e.g., introducing sterically hindered groups) .
Advanced: How to investigate the mechanism of action against enzymatic targets?
Answer:
- Enzyme Inhibition Assays : Measure IC50 for kinase inhibition using ADP-Glo™ assays (e.g., against PI3K or Aurora kinases) .
- SPR Analysis : Immobilize the compound on a Biacore chip to quantify binding kinetics (ka/kd) with purified targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
